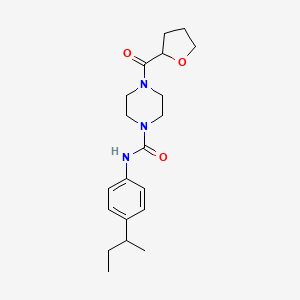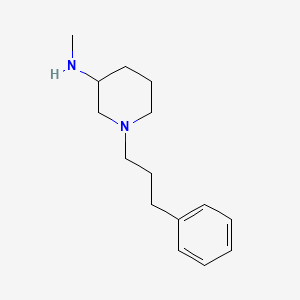![molecular formula C17H30N4O B5432123 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine](/img/structure/B5432123.png)
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine, also known as EIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The exact mechanism of action of 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine is not fully understood, but it is believed to act on a variety of targets in the central nervous system. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, as well as inhibit the activity of ion channels such as the NMDA receptor. These effects may contribute to the overall physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and alteration of synaptic plasticity. These effects may contribute to the potential therapeutic applications of this compound in the treatment of various neurological disorders.
実験室実験の利点と制限
One advantage of using 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine in laboratory experiments is its well-characterized pharmacology and mechanism of action. This allows for precise control over the experimental conditions and interpretation of the results. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of the experimental subjects.
将来の方向性
There are many potential future directions for research on 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine, including further investigation of its mechanism of action, development of more specific and potent analogs, and exploration of its potential therapeutic applications in a variety of neurological disorders. Additionally, this compound may have potential applications in other fields, such as cancer research and drug delivery. Further research is needed to fully understand the potential of this compound in these areas.
合成法
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with 1-isopropyl-2-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the use of different reagents and catalysts, but all result in the formation of this compound.
科学的研究の応用
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and drug discovery. It has been shown to have a variety of effects on the central nervous system, including modulation of neurotransmitter release and inhibition of ion channels. This compound has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and anxiety.
特性
IUPAC Name |
(2-ethyl-5-propan-2-ylpyrazol-3-yl)-(3-methyl-4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-7-21-16(10-15(18-21)12(2)3)17(22)19-8-9-20(13(4)5)14(6)11-19/h10,12-14H,7-9,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDIIQXZUBDHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(C(C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)

![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5432059.png)
![3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5432064.png)


![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5432090.png)
![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5432113.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5432129.png)
![N-[(2-aminopyridin-3-yl)methyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432130.png)